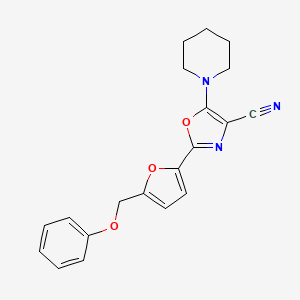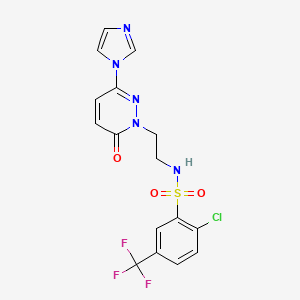
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have non-bonding electron pairs. Imidazole rings are present in important biological compounds . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzenesulfonamide group, which is a common functional group in many drugs .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of polar functional groups would increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assessment
The compound has been found to be relevant in studies assessing antioxidant capacity, particularly in assays involving radicals like ABTS and DPPH. It's important to note that such assays are critical for understanding the antioxidant properties of various substances, including their potential interactions and degradation pathways (Ilyasov et al., 2020).
Molecular Interaction Studies
Research involving N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide also delves into molecular interactions. For instance, studies focus on the interaction of compounds with DNA, particularly in the context of binding to specific DNA sequences or structures, which is crucial for understanding the mechanisms of certain drugs and the development of new therapeutic agents (Issar & Kakkar, 2013).
Application in Optoelectronic Materials
The chemical structure of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide and similar compounds plays a significant role in the development of optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the compound's relevance in advanced technology and materials science (Lipunova et al., 2018).
Pharmaceutical Applications
Although you requested to exclude drug usage and dosage information, it's worth noting that compounds with similar structures and functional groups have been widely studied in pharmaceutical contexts. These studies typically focus on their therapeutic potentials, interactions with biological molecules, and their roles in treating various diseases, contributing significantly to medicinal chemistry and drug development (Babbar, Swikriti, & Arora, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O3S/c17-12-2-1-11(16(18,19)20)9-13(12)29(27,28)22-6-8-25-15(26)4-3-14(23-25)24-7-5-21-10-24/h1-5,7,9-10,22H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWPJPZKLPUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2420377.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)


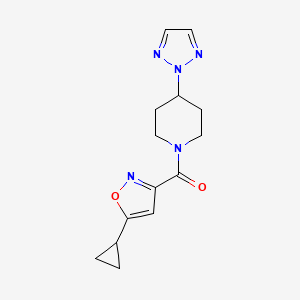

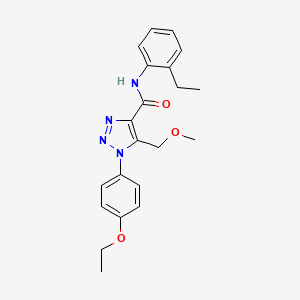
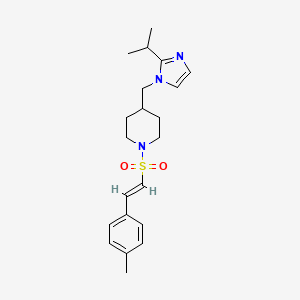

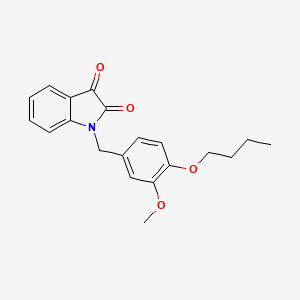
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)
